N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Novel heterocyclic compounds have been synthesized for potential applications as anti-inflammatory and analgesic agents, showcasing the interest in pyrimidine derivatives for therapeutic uses (Abu‐Hashem et al., 2020). These compounds have shown promising results as cyclooxygenase inhibitors, with significant analgesic and anti-inflammatory activities.
- Research into pyrazolo[1,5-a]pyrimidine derivatives highlights their synthesis and characterization for in vitro cytotoxic activity against cancer cells (Hassan et al., 2014). This indicates the potential for developing novel anticancer agents from pyrimidine-based compounds.
- The antifungal activity of pyrido[2,3-d]pyrimidines has been investigated, revealing significant activity against various fungal strains (Hanafy, 2011). This supports the exploration of pyrimidine derivatives for antifungal pharmaceuticals.
Antiviral and Anticancer Applications
- Certain 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been studied for their antiviral activity, particularly against retroviruses, highlighting the therapeutic potential of pyrimidine derivatives in viral infections (Hocková et al., 2003).
- Research into pyrazolo[1,5-a]pyrimidines and related Schiff bases has demonstrated their in vitro cytotoxic activity, further underscoring the relevance of pyrimidine scaffolds in the development of new anticancer drugs (Hassan et al., 2015).
Material Science and Chemistry
- Pyrimidine and coumarin compounds have been incorporated into polymeric materials for the development of slow-release drug delivery systems, indicating the versatility of pyrimidine derivatives beyond pharmaceutical applications (Helaly et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine . These are essential components of RNA and DNA, making DHFR a crucial target in cancer treatment .
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to a halt in the synthesis of RNA and DNA .
Biochemical Pathways
The compound affects the folic acid pathway by inhibiting DHFR . This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids . As a result, the synthesis of RNA and DNA is stopped, leading to cell death .
Pharmacokinetics
The compound’s high affinity for dhfr suggests it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of RNA and DNA synthesis . This inhibition leads to the death of cancer cells . The compound’s potential anti-inflammatory effects have also been noted .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-24-12-16(19(26)22-13-7-6-10-15(11-13)29-2)17-18(24)20(27)25(21(28)23-17)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,26)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMPFADDHEDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.